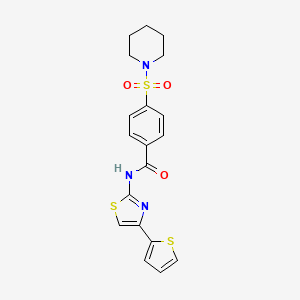

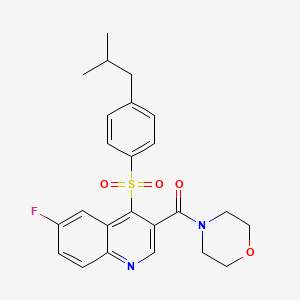

![molecular formula C18H19N3O2S B2965966 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide CAS No. 946250-41-5](/img/structure/B2965966.png)

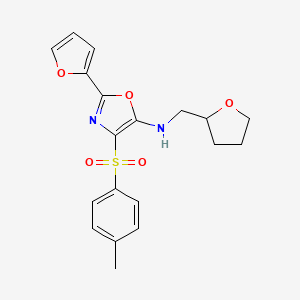

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolo[3,2-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring system containing a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms).

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This can include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines includes a fused ring system with a thiazole and a pyrimidine ring. The specific compound you mentioned would also have additional functional groups attached to this core structure, including a phenylbutanamide group.Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines can vary depending on their specific structure. For example, their solubility can be influenced by the presence of different functional groups.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Anticancer Activity

Research involving the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated notable anticancer activity, especially against the MCF-7 human breast adenocarcinoma cell line. These compounds, including variations of the pyrimidine derivatives, were synthesized through various chemical reactions and tested for their antitumor activity, showing potent inhibitory activity in some cases (Abdellatif et al., 2014).

Antifungal Effect

Derivatives of dimethylpyrimidin have been synthesized and evaluated for their antifungal effects, particularly against Aspergillus terreus and Aspergillus niger. These compounds exhibited significant antifungal activity, highlighting their potential as antifungal agents (Jafar et al., 2017).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics has shown promising insecticidal and antibacterial activities. These compounds were synthesized using microwave irradiative cyclocondensation and evaluated for their biological potential against Pseudococcidae insects and selected microorganisms (Deohate et al., 2020).

Herbicidal Activity

Novel compounds containing pyrimidine and 1,3,4-thiadiazole rings have been designed, synthesized, and tested for their selective herbicidal activity against Brassica campestris L. These studies indicate the compounds' moderate to good efficacy, suggesting their utility in agricultural applications (Liu & Shi, 2014).

Anti-biofilm Activities

Core-shell nanocoatings incorporating thiadiazolopyrimidin-ium derivatives have been developed for their anti-biofilm properties against Candida albicans, showcasing a novel approach to combat biofilm-associated fungal infections with non-cytotoxic strategies (Olar et al., 2020).

Antimicrobial Properties

Thiourea derivatives and fused heterocyclic compounds synthesized from dimethylpyrimidin have exhibited broad-spectrum activity against various microorganisms, showing higher efficacy against fungi compared to bacteria (Saeed et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-12-11-24-18-19-13(2)16(17(23)21(12)18)20-15(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPFKULRWWFQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

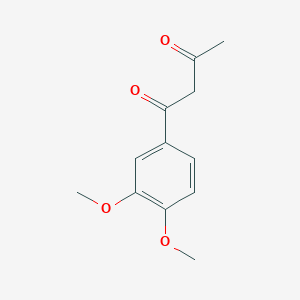

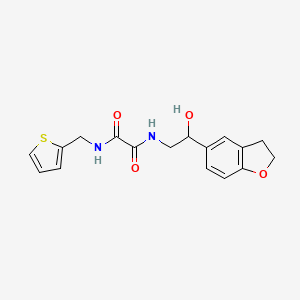

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)

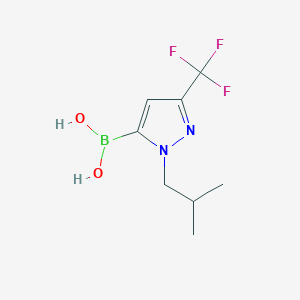

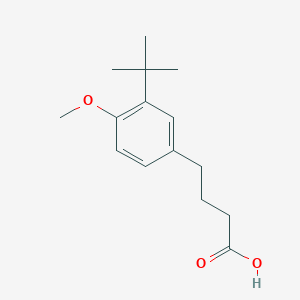

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)

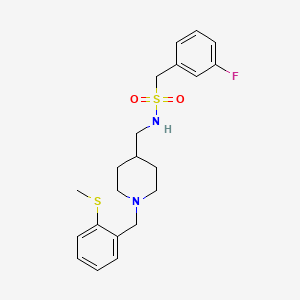

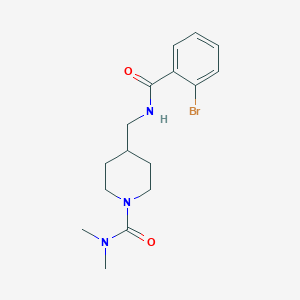

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)